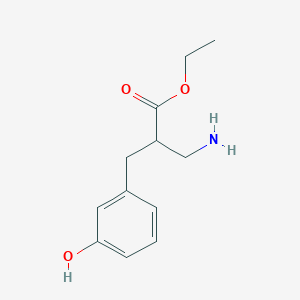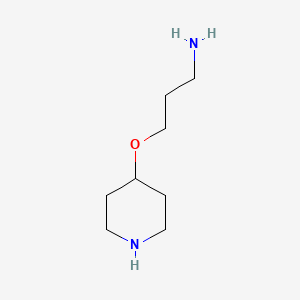![molecular formula C8H9ClN4 B13514595 7-azido-5H,6H,7H-cyclopenta[b]pyridine hydrochloride](/img/structure/B13514595.png)
7-azido-5H,6H,7H-cyclopenta[b]pyridine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-azido-5H,6H,7H-cyclopenta[b]pyridine hydrochloride is a chemical compound with the molecular formula C8H9ClN4. It is a derivative of cyclopenta[b]pyridine, characterized by the presence of an azido group at the 7th position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-azido-5H,6H,7H-cyclopenta[b]pyridine hydrochloride typically involves the cyclocondensation reaction of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile. This reaction is facilitated by a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as both the reagent and catalyst . Another method involves the direct oxidation of 2,3-cyclopentenopyridine analogues using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
化学反应分析
Types of Reactions
7-azido-5H,6H,7H-cyclopenta[b]pyridine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as tert-butyl hydroperoxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The azido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Sodium borohydride is a common reducing agent.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues .
科学研究应用
7-azido-5H,6H,7H-cyclopenta[b]pyridine hydrochloride has several scientific research applications:
作用机制
The mechanism of action of 7-azido-5H,6H,7H-cyclopenta[b]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit protein kinase FGFR1 by binding to the active site of the enzyme, thereby preventing its activity . The compound’s azido group can also participate in click chemistry reactions, forming stable triazole linkages with alkynes.
相似化合物的比较
Similar Compounds
6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: This compound is structurally similar and is used as a corrosion inhibitor.
2,3-cyclopentenopyridine: Another similar compound used in the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues.
Uniqueness
7-azido-5H,6H,7H-cyclopenta[b]pyridine hydrochloride is unique due to the presence of the azido group, which imparts distinct reactivity and potential for click chemistry applications. Its derivatives also exhibit a wide range of biological activities, making it a versatile compound for research and industrial applications .
属性
分子式 |
C8H9ClN4 |
|---|---|
分子量 |
196.64 g/mol |
IUPAC 名称 |
7-azido-6,7-dihydro-5H-cyclopenta[b]pyridine;hydrochloride |
InChI |
InChI=1S/C8H8N4.ClH/c9-12-11-7-4-3-6-2-1-5-10-8(6)7;/h1-2,5,7H,3-4H2;1H |
InChI 键 |
CHGPHNBBYZKSEB-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C1N=[N+]=[N-])N=CC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B13514524.png)

![2-(methoxycarbonyl)-6-azaspiro[3.4]octane-8-carboxylicacidhydrochloride,Mixtureofdiastereomers](/img/structure/B13514527.png)


![rac-(1R,5R)-2-azabicyclo[3.2.0]heptane hydrochloride, cis](/img/structure/B13514535.png)

![Methyl 5-(aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13514546.png)
![rac-(1R,2R)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid](/img/structure/B13514548.png)
![rac-(4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine-2,3-dione, cis](/img/structure/B13514552.png)

amine dihydrochloride](/img/structure/B13514561.png)
